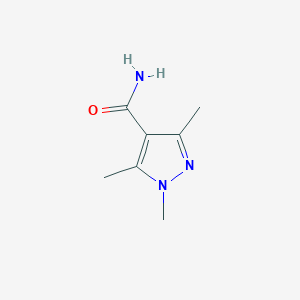
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride
Übersicht
Beschreibung
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride, abbreviated as 4-CEP-PyHCl, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a small molecule that has a molecular weight of 313.8 g/mol and a melting point of 219-221 °C. 4-CEP-PyHCl is an aniline derivative and is classified as a pyrazolone. It is a stable, water-soluble compound that is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-CEP-PyHCl has been used in a variety of scientific research applications, including the study of enzyme activities and pharmacological properties. It has been used as a tool to study the effects of various compounds on enzymes in vitro, as well as to study the interactions between compounds and their receptors. It has also been used to study the pharmacological properties of various compounds and to investigate the effects of various drugs on the central nervous system.
Wirkmechanismus
4-CEP-PyHCl binds to various receptors in the body, including the serotonin 5-HT2A receptor, the muscarinic acetylcholine receptor, and the dopamine D2 receptor. It has been shown to have an inhibitory effect on the activity of these receptors, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
4-CEP-PyHCl has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of neurotransmitter release, and the inhibition of certain signal transduction pathways. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have the potential to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-CEP-PyHCl is a stable, water-soluble compound that is easy to obtain and use in laboratory experiments. It is a small molecule that is easy to handle and store, and it can be used in a variety of experiments. However, it is important to note that the compound is toxic and should be handled with care.
Zukünftige Richtungen
For the use of 4-CEP-PyHCl in scientific research include the development of new synthetic methods for the compound, the study of its pharmacological properties, and the investigation of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of the compound, as well as its potential toxic effects, could be beneficial. Additionally, further research into the potential applications of the compound in drug development could be beneficial. Finally, further research into the potential interactions between the compound and other compounds could be beneficial.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-9-10(11(13)15-14-9)7-4-3-5-8(12)6-7;/h3-6H,2H2,1H3,(H3,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEITMPUPCDHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(3,4-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1388391.png)
amine](/img/structure/B1388392.png)
![Ethyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B1388393.png)
![6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1388395.png)


![1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-one](/img/structure/B1388399.png)


